molecular formula C15H14N4O2 B10956194 N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10956194
M. Wt: 282.30 g/mol
InChI Key: IOHZUZRCZRZOOF-UHFFFAOYSA-N
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Description

compound 1 , plays a crucial role in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Chemical Reactions Analysis

Compound 1 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include H2O2, NaOH, PhI(OAc)2, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Major products formed depend on the specific reaction pathway .

Scientific Research Applications

Compound 1 finds applications in:

Mechanism of Action

The exact mechanism by which compound 1 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While compound 1 shares some similarities with related pyrazoles, its unique structure sets it apart. Other similar compounds include N-methyl-(1-methyl-1H-pyrazol-5-yl)methylamine .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H14N4O2/c1-19-12(7-8-17-19)10-16-15(20)13-9-14(21-18-13)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,20)

InChI Key

IOHZUZRCZRZOOF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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